molecular formula C25H46NS3+ B11507518 5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium

5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium

Cat. No.: B11507518
M. Wt: 456.8 g/mol
InChI Key: HGIOOBMLLDWRNA-UHFFFAOYSA-N
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Description

5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium is a complex organic compound characterized by its unique structure, which includes a hexadecylsulfanyl group, a piperidino ring, and a dithiolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium typically involves multiple steps, starting with the preparation of the dithiolium core. This can be achieved through the reaction of appropriate thiol precursors under controlled conditions. The hexadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where a hexadecylthiol reacts with the dithiolium intermediate. The piperidino ring is then incorporated through a cyclization reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolium core to a more reduced state.

    Substitution: Nucleophilic substitution reactions can replace the hexadecylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-(Hexadecylsulfanyl)-4-methyl-2-piperidino-1,3-dithiol-1-ium analogs: Compounds with similar structures but different substituents.

    Dithiolium derivatives: Compounds with variations in the dithiolium core or other functional groups.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H46NS3+

Molecular Weight

456.8 g/mol

IUPAC Name

1-(4-hexadecylsulfanyl-5-methyl-1,3-dithiol-2-ylidene)piperidin-1-ium

InChI

InChI=1S/C25H46NS3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27-24-23(2)28-25(29-24)26-20-17-16-18-21-26/h3-22H2,1-2H3/q+1

InChI Key

HGIOOBMLLDWRNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=C(SC(=[N+]2CCCCC2)S1)C

Origin of Product

United States

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